molecular formula C9H11N B3037690 2,5-dimethyl-1-(prop-2-yn-1-yl)-1H-pyrrole CAS No. 54609-19-7

2,5-dimethyl-1-(prop-2-yn-1-yl)-1H-pyrrole

Cat. No. B3037690
CAS RN: 54609-19-7
M. Wt: 133.19 g/mol
InChI Key: AJIBIWLTIDNRGY-UHFFFAOYSA-N
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Description

Imidazole, a similar compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole and contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It has become an important synthon in the development of new drugs .


Molecular Structure Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Catalytic Applications

Nano lead oxide has been used as an efficient and recyclable catalyst in the synthesis of 2,5-dimethyl-N-substituted pyrroles, demonstrating the utility of this compound in catalyzed reactions. The synthesized pyrroles were confirmed through various spectroscopic methods, indicating the potential of 2,5-dimethyl-1-(prop-2-yn-1-yl)-1H-pyrrole in catalysis and organic synthesis (Pasha, Satyanarayana, Sivakumar, Chidambaram, & Kennedy, 2011).

Antimicrobial Activity

Several derivatives of 2,5-dimethyl-1-(prop-2-yn-1-yl)-1H-pyrrole have shown significant antimicrobial activity. These derivatives were synthesized through various reactions and exhibited antibacterial and antifungal properties, suggesting their potential use in developing new antimicrobial agents (Hublikar, Dixit, Kadu, Shirame, Raut, Bhosale, & Jadhav, 2019).

Monoclonal Antibody Production

In the context of biotechnology, a derivative of 2,5-dimethyl-1-(prop-2-yn-1-yl)-1H-pyrrole was found to enhance monoclonal antibody production in Chinese hamster ovary cell cultures. This derivative suppressed cell growth and influenced glucose uptake and ATP production, indicating its role in improving monoclonal antibody production processes (Aki, Katsumata, Kakihara, Nonaka, & Fujiwara, 2021).

Crystal Structure Analysis

The crystal structure and molecular interactions of 2,5-dimethyl-1-(prop-2-yn-1-yl)-1H-pyrrole derivatives have been studied, providing insights into their structural properties. These studies are crucial for understanding the molecular behavior and potential applications in material science and chemistry (Șahin, Zarife, Sibel, Karabocek, Serdar, Esra, Isik, & Samil, 2010).

Computational Studies

Computational studies on 2,5-dimethyl-1-(prop-2-yn-1-yl)-1H-pyrrole derivatives have provided valuable insights into their molecular properties. These studies have helped in predicting interaction sites and the nature of bonding, which are essential for designing new compounds with desired properties (Singh, Rawat, & Sahu, 2014).

Environmental Applications

The compound has been used in environmentally-friendly synthetic processes, such as continuous flow ring-closing metathesis. This demonstrates its utility in green chemistry applications, contributing to more sustainable chemical processes (Drop, Bantreil, Grychowska, Mahoro, Colacino, Pawłowski, Martínez, Subra, Zajdel, & Lamaty, 2017).

Antifungal Activity

Isolated derivatives of 2,5-dimethyl-1-(prop-2-yn-1-yl)-1H-pyrrole from natural sources have shown antifungal properties, suggesting their potential in developing new antifungal drugs (Dabur, Chhillar, Yadav, Kamal, Gupta, & Sharma, 2005).

The scientific research applications of 2,5-dimethyl-1-(prop-2-yn-1-yl)-1H-pyrrole span various fields, focusing on its use in synthesis and potential biological activities. Below are summaries of relevant studies:

  • Synthesis and Characterization :

    • A study by Kashima et al. (1989) involved the preparation of 2-(2,5-Dimethylpyrrol-1-yl)alkanals and 2-(2,5-dimethylpyrrol-1-yl)alkan-1-ones, showcasing the compound's utility in synthesizing 2-amino alcohols like norephedrine and ephedrine through stereoselective reactions (Kashima, Maruyama, Fujioka, & Harada, 1989).
    • Singh et al. (2014) synthesized ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, confirmed by spectroscopic analyses, highlighting its potential in forming a variety of heterocyclic compounds (Singh, Rawat, & Sahu, 2014).
  • Biological Activities :

  • Chemical Properties and Reactions :

    • Gyul’nazaryan et al. (2014) studied the Stevens rearrangement of 1,1-Di(prop-2-yn-1-yl)-2,5-dihydro-1H-Pyrrol-1-ium bromide, which is related to 2,5-dimethyl-1-(prop-2-yn-1-yl)-1H-pyrrole, showcasing interesting chemical behavior and structural properties (Gyul’nazaryan, Sahakyan, Sargsyan, Grigoryan, Aivazyan, & Tamanyan, 2014).

Future Directions

The broad range of chemical and biological properties of imidazole and its derivatives make them promising candidates for the development of new drugs . Public health problems were increasing due to AMR in drug therapy. So, there is necessary for the development of a new drug that overcomes the AMR problems .

properties

IUPAC Name

2,5-dimethyl-1-prop-2-ynylpyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N/c1-4-7-10-8(2)5-6-9(10)3/h1,5-6H,7H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJIBIWLTIDNRGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1CC#C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201269435
Record name 2,5-Dimethyl-1-(2-propyn-1-yl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201269435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dimethyl-1-(prop-2-yn-1-yl)-1H-pyrrole

CAS RN

54609-19-7
Record name 2,5-Dimethyl-1-(2-propyn-1-yl)-1H-pyrrole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54609-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dimethyl-1-(2-propyn-1-yl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201269435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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